ERD-308

Vue d'ensemble

Description

ERD-308 est une chimère ciblant la protéolyse (PROTAC) très puissante, capable de dégrader le récepteur des œstrogènes. Il est spécialement conçu pour le traitement du cancer du sein positif aux récepteurs des œstrogènes. This compound permet d'obtenir une dégradation supérieure à 95 % du récepteur des œstrogènes à des concentrations aussi faibles que 5 nanomolaires dans les lignées cellulaires MCF-7 et T47D positives aux récepteurs des œstrogènes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'ERD-308 implique la conjugaison d'un ligand pour le récepteur des œstrogènes avec un ligand pour la ligase E3 ubiquitine de von Hippel-Lindau via un lien. La composition du lien a été optimisée en introduisant une seule unité oxyether . La voie de synthèse implique généralement plusieurs étapes, notamment la formation de liaisons amides et l'utilisation de groupes protecteurs pour assurer des réactions sélectives.

Méthodes de production industrielle

La production industrielle d'this compound impliquerait probablement des techniques de synthèse organique à grande échelle, notamment l'utilisation de synthétiseurs automatisés pour la formation de molécules complexes. Le processus nécessiterait des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

ERD-308 subit principalement une dégradation du récepteur des œstrogènes par une chimère ciblant la protéolyse. Cela implique la formation d'un complexe ternaire entre le récepteur des œstrogènes, this compound et la ligase E3 ubiquitine de von Hippel-Lindau, conduisant à l'ubiquitination et à la dégradation protéasomique subséquente du récepteur des œstrogènes .

Réactifs et conditions courants

Les réactions impliquées dans la synthèse d'this compound nécessitent généralement des réactifs tels que des agents de couplage pour la formation de liaisons amides, des groupes protecteurs pour des réactions sélectives et des solvants comme le diméthylsulfoxyde pour la solubilisation .

Principaux produits

Le principal produit de la réaction est le récepteur des œstrogènes dégradé, qui est ciblé pour la dégradation protéasomique. Cela entraîne la réduction des niveaux de récepteurs des œstrogènes dans les cellules cancéreuses du sein positives aux récepteurs des œstrogènes .

Applications de la recherche scientifique

This compound possède plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound sert de composé modèle pour l'étude de la conception et de la synthèse de chimères ciblant la protéolyse.

Biologie : Il est utilisé pour étudier les mécanismes de dégradation des protéines et le rôle du récepteur des œstrogènes dans les processus cellulaires.

Mécanisme d'action

This compound exerce ses effets en formant un complexe ternaire avec le récepteur des œstrogènes et la ligase E3 ubiquitine de von Hippel-Lindau. Ce complexe facilite l'ubiquitination du récepteur des œstrogènes, le marquant pour la dégradation par le protéasome. La dégradation du récepteur des œstrogènes conduit à l'inhibition des voies de signalisation du récepteur des œstrogènes, qui sont essentielles à la prolifération des cellules cancéreuses du sein positives aux récepteurs des œstrogènes .

Applications De Recherche Scientifique

Key Characteristics

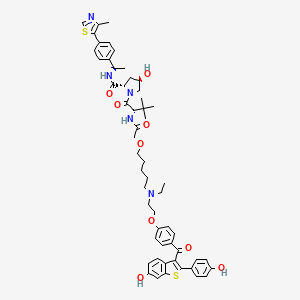

- Chemical Structure : C55H65N5O9S2

- DC50 Values : Achieves DC50 values of 0.17 nM in MCF-7 cells and 0.43 nM in T47D cells, indicating high potency.

- Efficacy : Induces over 95% degradation of ER at concentrations as low as 5 nM.

Treatment of Estrogen Receptor-Positive Breast Cancer

ERD-308 has been primarily studied for its application in treating ER+ breast cancer. In vitro studies have shown that it is more effective than fulvestrant, the only approved selective estrogen receptor degrader (SERD) currently available.

| Parameter | This compound | Fulvestrant |

|---|---|---|

| DC50 in MCF-7 cells | 0.17 nM | Higher |

| DC50 in T47D cells | 0.43 nM | Higher |

| % ER Degradation at 5 nM | >95% | Lower |

| Effect on Cell Proliferation | Greater | Lesser |

Microneedle Patch Delivery System

Recent research has explored innovative delivery methods for PROTACs like this compound using microneedle patches. This approach allows for direct and sustained release into tumor tissues, significantly improving drug retention and therapeutic efficacy.

Study Highlights :

- Drug Combination : this compound was combined with palbociclib (a CDK4/6 inhibitor).

- Efficacy : Demonstrated over 80% tumor reduction with an excellent safety profile.

- Retention Rate : Over 87% drug retention in tumors over four days.

Case Study 1: Efficacy in Cell Lines

A study conducted by Yang et al. demonstrated that this compound effectively degrades ERα in MCF-7 and T47D cell lines, leading to significant inhibition of cell proliferation compared to fulvestrant. The results indicated that further optimization could lead to a viable therapy for advanced ER+ breast cancer .

Case Study 2: Preclinical Trials

In preclinical models, this compound exhibited promising results in reducing tumor size and improving survival rates in xenograft models of breast cancer. The compound's ability to target both wild-type and mutated forms of ERα positions it as a potential candidate for treating resistant cases .

Mécanisme D'action

ERD-308 exerts its effects by forming a ternary complex with the estrogen receptor and the von Hippel-Lindau E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor signaling pathways, which are crucial for the proliferation of estrogen receptor-positive breast cancer cells .

Comparaison Avec Des Composés Similaires

ERD-308 est unique par sa haute puissance et son efficacité à dégrader le récepteur des œstrogènes par rapport aux autres dégradeurs sélectifs du récepteur des œstrogènes. Les composés similaires incluent :

This compound se distingue par sa capacité à obtenir une dégradation plus complète du récepteur des œstrogènes à des concentrations plus faibles, ce qui en fait un candidat prometteur pour un développement et une utilisation clinique ultérieurs .

Activité Biologique

ERD-308 is a highly potent proteolysis-targeting chimera (PROTAC) designed to degrade estrogen receptor alpha (ERα), a validated target for estrogen receptor-positive (ER+) breast cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound operates through the PROTAC mechanism, which utilizes E3 ubiquitin ligases to tag target proteins for degradation via the proteasome. Specifically, this compound binds to ERα and recruits the von Hippel-Lindau (VHL) E3 ligase, leading to ubiquitination and subsequent degradation of the receptor. This mechanism is crucial for overcoming resistance mechanisms associated with traditional therapies.

Efficacy in Cell Lines

The efficacy of this compound has been extensively studied in various breast cancer cell lines, particularly MCF-7 and T47D cells. The following table summarizes key findings regarding its biological activity:

| Cell Line | DC50 (nM) | Max ER Degradation (%) | IC50 (nM) | Inhibition Max (%) |

|---|---|---|---|---|

| MCF-7 | 0.17 | >95% at 5 nM | 0.77 | 57.5 |

| T47D | 0.43 | >95% at 5 nM | N/A | N/A |

- DC50 : The concentration required to achieve 50% degradation of ERα.

- Max ER Degradation : The maximum percentage of ERα degraded at specified concentrations.

- IC50 : The concentration required to inhibit cell proliferation by 50%.

- Inhibition Max : The maximum observed inhibition percentage of cell proliferation.

Comparative Analysis with Fulvestrant

This compound has shown superior efficacy compared to fulvestrant, the only currently approved selective estrogen receptor degrader (SERD). In studies, this compound achieved more complete ER degradation and greater inhibition of cell proliferation than fulvestrant in MCF-7 cells, indicating its potential as a more effective treatment option for advanced ER+ breast cancer .

Kinetic Studies

Kinetic studies have demonstrated that this compound induces rapid degradation of ERα. In MCF-7 cells treated with 30 nM of this compound, over 80% reduction in ER protein levels was observed within the first hour, with complete degradation achieved by three hours. In contrast, fulvestrant required up to 24 hours to reach similar levels of degradation .

Gene Expression Effects

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analyses showed that treatment with this compound downregulated several ER-regulated genes, including pGR and GREB1. This downregulation further supports its role as an effective therapeutic agent by disrupting estrogen signaling pathways critical for tumor growth .

Case Studies and Clinical Implications

Preclinical studies have indicated that further optimization of this compound could lead to new therapies for advanced ER+ breast cancer. Its ability to induce significant tumor regression in xenograft models highlights its potential clinical relevance. Notably, no significant toxicity was reported in animal models during these studies, suggesting a favorable safety profile for future clinical trials .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXUPNKLZNSUMC-YUQWMIPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H65N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ERD-308 interact with its target, the estrogen receptor, and what are the downstream effects of this interaction?

A1: this compound functions as a proteolysis targeting chimera (PROTAC) []. It binds to the estrogen receptor (ER) and facilitates its ubiquitination by an E3 ligase, ultimately leading to the degradation of ER by the proteasome. This degradation effectively reduces the levels of ER, which in turn inhibits estrogen signaling pathways that drive the growth of estrogen receptor-positive (ER+) breast cancer cells.

Q2: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications impact its activity, potency, and selectivity?

A2: While the provided abstract does not detail the specific structure of this compound or its SAR, it highlights that the compound is a result of “extensive structure-activity relationship (SAR) studies” []. This suggests that modifications to the structure of this compound were explored to optimize its potency and efficacy in degrading ER. Further investigation into the full research publication or related literature would be necessary to understand the precise structural elements contributing to this compound's activity and selectivity profile.

Q3: How does the in vitro efficacy of this compound compare to existing treatments for ER+ breast cancer, specifically fulvestrant?

A3: The research indicates that this compound exhibits greater efficacy in degrading ER compared to fulvestrant, the only approved selective estrogen receptor degrader (SERD) at the time of this study []. In both MCF-7 and T47D ER+ breast cancer cell lines, this compound demonstrated superior ER degradation, achieving greater than 95% degradation at a concentration of 5 nM. This enhanced degradation translated to more effective inhibition of cell proliferation in MCF-7 cells compared to fulvestrant. These findings suggest that this compound holds promise as a potential therapeutic agent for ER+ breast cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.